molecular formula C14H11NO4S B3672136 2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic aci d

2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic aci d

Cat. No.: B3672136
M. Wt: 289.31 g/mol
InChI Key: XFDBEMSTSLPPMI-KXBBGWRGSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted at position 5 with a (2E)-3-phenylprop-2-enylidene group and at position 3 with an acetic acid moiety. The (2E)-stereochemistry of the propenylidene chain and the conjugated phenyl ring contribute to its planar geometry, enhancing π-π stacking interactions in biological systems . The acetic acid side chain improves solubility and facilitates hydrogen bonding, making it a candidate for drug development, particularly in metabolic disorders and cancer .

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-12(17)9-15-13(18)11(20-14(15)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)/b7-4+,11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDBEMSTSLPPMI-KXBBGWRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of a thiazolidine-2,4-dione derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylprop-2-enylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 2: Substituent Modifications and Pharmacological Outcomes

Compound (from ) Arylidene Substituent Observed Activity
5g (4-methoxybenzylidene) 4-OCH₃ Moderate anticancer (IC₅₀ = 12 µM)
5k (4-bromobenzylidene) 4-Br High cytotoxicity (IC₅₀ = 4.5 µM)
5h (2-chlorobenzylidene) 2-Cl Antimicrobial (MIC = 8 µg/mL)
Target Compound (2E)-3-phenylpropenylidene Dual PPAR-γ/COX-2 inhibition
  • Electronic and Steric Factors: Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, improving DNA intercalation in cancer cells .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight and Solubility :

    • Target Compound: Molecular weight = 343.35 g/mol; LogP = 2.1 (moderate lipophilicity) .
    • Kinedak®: Molecular weight = 331.42 g/mol; LogP = 1.8 .
    • Thiosemicarbazones: Lower molecular weights (<300 g/mol) but higher LogP (>3) due to hydrophobic thioamide groups .
  • Spectroscopic Characterization :

    • IR : Target compound shows C=O stretches at 1740 cm⁻¹ (thiazolidinedione) and 1710 cm⁻¹ (acetic acid), distinct from benzothiazole derivatives (C=N at 1650 cm⁻¹) .
    • ¹H NMR : The (2E)-propenylidene group exhibits a doublet at δ 7.2–7.4 ppm (J = 15 Hz), absent in Z-isomers .

Mechanistic and Therapeutic Advantages

  • Target Compound vs. Kinedak® : While both inhibit aldose reductase, the target compound’s acetic acid group enables salt formation (e.g., sodium salt), improving oral bioavailability compared to Kinedak’s neutral rhodanine core .
  • Compared to Thiosemicarbazones : The thiazolidinedione core offers better metabolic stability, whereas thiosemicarbazones are prone to hydrolysis in acidic environments .

Biological Activity

2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid (CAS No. 794510-29-5) is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound is structurally related to epalrestat, a known aldose reductase inhibitor used in the treatment of diabetic complications. The following sections will detail its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C15H13NO4S
  • Molecular Weight : 303.33 g/mol
  • Boiling Point : 513.6 ± 60.0 °C (predicted)
  • Density : 1.466 ± 0.06 g/cm³ (predicted)
  • pKa : 3.63 ± 0.10 (predicted) .

The primary biological activity of this compound is attributed to its ability to inhibit aldose reductase (ALR2), an enzyme involved in the conversion of glucose to sorbitol, which is implicated in diabetic complications. Research indicates that this compound exhibits potent inhibitory effects on ALR2 with submicromolar IC50 values, surpassing those of epalrestat .

Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. For instance, compounds similar to our target compound demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and E. coli .

Anticancer Activity

Research has indicated that thiazolidinone derivatives can inhibit tumor cell proliferation and angiogenesis. In vitro studies reported that certain derivatives exhibited IC50 values ranging from 7.0 to 20.3 µM against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .

Anti-inflammatory and Analgesic Effects

Thiazolidinones have also been evaluated for their anti-inflammatory properties. Compounds in this class have shown potential as anti-nociceptive agents, which may be beneficial in pain management .

Case Study 1: Aldose Reductase Inhibition

A study compared the inhibitory effects of various thiazolidinone derivatives on ALR2 and ALR1 enzymes. The compound under investigation was found to be a more effective inhibitor than epalrestat, indicating its potential for treating diabetic complications .

Case Study 2: Anticancer Efficacy

In a series of experiments assessing the cytotoxicity of thiazolidinone derivatives against cancer cell lines, one derivative demonstrated significant antiproliferative effects with an IC50 value lower than that observed for standard chemotherapeutics .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
Aldose Reductase InhibitionSubmicromolar IC50 values
AntibacterialEffective against S. aureus and E. coli
AnticancerIC50 values from 7.0 to 20.3 µM
Anti-inflammatorySignificant analgesic properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-thioxo-thiazolidin-4-one derivatives with appropriate aldehydes (e.g., 3-formyl-indole derivatives) in acetic acid under reflux, catalyzed by sodium acetate. For example, refluxing equimolar amounts of precursor aldehydes and thiazolidinone derivatives in acetic acid (20 mL) with sodium acetate (0.01 mol) for 2.5–3 hours yields crystalline products after recrystallization . Optimization involves adjusting molar ratios, reaction time, and solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm the presence of the enylidene group (δ ~7.5–8.5 ppm for aromatic protons) and thiazolidinone carbonyls (δ ~170–180 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bonds) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z ~489 for derivatives) .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .

Q. How can solubility challenges in aqueous or organic solvents be addressed during experimental design?

  • Methodological Answer : Solubility is typically poor in polar solvents due to the hydrophobic phenylprop-enylidene moiety. Strategies include:

  • Using DMSO or DMF as co-solvents for biological assays.
  • Derivatization with polar groups (e.g., carboxylates) to enhance aqueous solubility .
  • Sonication or heating (≤60°C) to temporarily improve dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions. To address this:

  • Compare bioactivity across standardized assays (e.g., MIC for antimicrobial activity).
  • Use isogenic cell lines or bacterial strains to control for biological variability.
  • Perform SAR studies by systematically modifying substituents (e.g., electron-withdrawing vs. donating groups) and testing potency .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Vary the phenylprop-enylidene moiety (e.g., halogenated or methoxy-substituted phenyl groups) to assess electronic effects.
  • Side Chain Engineering : Replace the acetic acid group with esters or amides to modulate lipophilicity.
  • Biological Testing : Screen derivatives against target enzymes (e.g., bacterial enoyl-ACP reductase) or cancer cell lines (e.g., MCF-7) to correlate structural changes with activity .

Q. What mechanistic insights exist for the compound’s reported antimicrobial or anticancer activity?

  • Methodological Answer : Proposed mechanisms include:

  • Enzyme Inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via the thiazolidinone core, as seen in structurally related compounds .
  • Reactive Oxygen Species (ROS) Induction : The α,β-unsaturated ketone moiety may generate ROS in cancer cells, triggering apoptosis .
  • Validation requires enzyme inhibition assays (e.g., IC50 determination) and ROS detection kits (e.g., DCFH-DA) .

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic or target-binding properties?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., PPAR-γ for anti-inflammatory activity).
  • ADMET Prediction : Software like SwissADME to estimate logP, bioavailability, and CYP450 interactions.
  • QSAR Models : Train algorithms on datasets of thiazolidinone derivatives to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic aci d
Reactant of Route 2
2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic aci d

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.